NCT-501 was discovered through a quantitative high-throughput screening campaign aimed at identifying small molecule inhibitors of aldehyde dehydrogenases. The optimization process led to the synthesis of various analogs, with NCT-501 being highlighted for its favorable pharmacokinetic properties and selectivity profile .
NCT-501 is classified as a small molecule drug candidate within the category of enzyme inhibitors. Specifically, it targets the aldehyde dehydrogenase enzyme family, which is involved in the detoxification of aldehydes and plays a role in various physiological processes as well as in the pathology of certain cancers .
The synthesis of NCT-501 hydrochloride involves several key steps that utilize theophylline-based analogs. The primary synthetic route includes the reaction of 8-[(4-cyclopropylcarbonyl-1-piperazinyl)methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione with hydrochloric acid. This reaction is performed under controlled conditions to ensure high purity and yield.
The synthesis process typically employs techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and purity assessment. The optimization of synthetic routes has been conducted to enhance both the potency and the absorption, distribution, metabolism, and excretion (ADME) properties of NCT-501 .
NCT-501 hydrochloride has a complex molecular structure characterized by a molecular formula of C21H32N6O3·HCl. The structural representation includes a theophylline core modified with various functional groups that contribute to its inhibitory activity against aldehyde dehydrogenase 1A1 .
The molecular weight of NCT-501 hydrochloride is approximately 453 g/mol. Its structure can be represented using SMILES notation: CN1C(N(C)C2=C(N(CCC(C)C)C(CN3CCN(C(C4CC4)=O)CC3)=N2)C1=O)=O.Cl
. This notation encapsulates the detailed arrangement of atoms within the compound.
NCT-501 primarily engages in inhibition reactions with aldehyde dehydrogenase 1A1. Under standard laboratory conditions, it does not typically participate in oxidation, reduction, or substitution reactions. Its stability under physiological conditions makes it suitable for biological applications without significant degradation or reaction with common laboratory reagents.
The major product formed during its interaction with aldehyde dehydrogenase 1A1 is the inhibited form of the enzyme. This selective inhibition leads to an accumulation of toxic aldehydes within cells, which can have various downstream effects on cellular metabolism and signaling pathways .
NCT-501 exerts its pharmacological effects by selectively inhibiting aldehyde dehydrogenase 1A1. This enzyme catalyzes the oxidation of aldehydes to carboxylic acids, a critical step in detoxifying reactive metabolites. By inhibiting this pathway, NCT-501 disrupts normal metabolic processes that rely on aldehyde dehydrogenase activity, resulting in elevated levels of aldehydes that can induce stress responses within cells .
NCT-501 hydrochloride is characterized by its solubility in dimethyl sulfoxide (DMSO) and ethanol, making these solvents suitable for its preparation and use in experimental settings. It exhibits high purity (≥98%) as confirmed by HPLC analysis .
The compound is stable under physiological conditions and demonstrates selective inhibition with an IC50 value of approximately 40 nM for human aldehyde dehydrogenase 1A1. This indicates a strong affinity for the target enzyme compared to other isoforms .
NCT-501 has significant potential in scientific research, particularly in studies involving cancer stem cells and malignancies where elevated expression levels of aldehyde dehydrogenase 1A1 serve as biomarkers. Its unique selectivity allows researchers to explore therapeutic avenues targeting specific cancer types while minimizing off-target effects associated with less selective inhibitors .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3